N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
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Overview
Description
N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide is an organic compound with a complex structure that includes both carbamoyl and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with a suitable carbamoylating agent under controlled conditions to form the 4-carbamoylphenyl intermediate.
Introduction of the Difluoromethoxy Group: The next step involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a difluoromethylating agent such as difluoromethyl ether in the presence of a base.
Coupling Reaction: The final step involves coupling the intermediate with 4-aminobenzamide under appropriate conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-methoxybenzamide: Similar structure but lacks the difluoromethoxy group.
N-(4-carbamoylphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of the difluoromethoxy group.
N-(4-carbamoylphenyl)-4-fluorobenzamide: Contains a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
N-[4-(aminocarbonyl)phenyl]-4-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
Molecular Formula |
C15H12F2N2O3 |
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Molecular Weight |
306.26 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)22-12-7-3-10(4-8-12)14(21)19-11-5-1-9(2-6-11)13(18)20/h1-8,15H,(H2,18,20)(H,19,21) |
InChI Key |
UBEBZERIJIEYCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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